2-Ethoxy-5-methylbenzaldehyde
Overview
Description
“2-Ethoxy-5-methylbenzaldehyde” is an aromatic aldehyde compound. It has a molecular formula of C10H12O2 and an average mass of 164.201 Da .
Synthesis Analysis
The synthesis of 2-alkoxy-5-methoxybenzaldehydes, including 2-ethoxy-5-methylbenzaldehyde, can be achieved by the direct alkylation of 2-hydroxy-5-methoxybenzaldehyde in refluxing acetone with excess alkyl halides in the presence of anhydrous potassium carbonate .
Molecular Structure Analysis
The molecular structure of “2-Ethoxy-5-methylbenzaldehyde” consists of a benzene ring substituted with an ethoxy group at the 2-position, a methyl group at the 5-position, and a formyl group at the 1-position .
Scientific Research Applications
Medicinal Chemistry: Metal Complexes and Drug Design
2-Ethoxy-5-methylbenzaldehyde: plays a role in the synthesis of metal complexes used in medicinal chemistry. Researchers utilize it to create compounds that can interact with metals in biological systems, influencing health and disease treatment . These metal complexes can serve as therapeutic agents, drug delivery systems, or diagnostic tools.
Organic Synthesis: Intermediate for Chemical Reactions
In organic synthesis, 2-Ethoxy-5-methylbenzaldehyde is used as an intermediate for various chemical reactions. It’s involved in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, which are pivotal in synthesizing complex organic molecules .
Material Science: Synthesis of Functional Materials
This compound is utilized in material science for synthesizing functional materials. Its chemical structure allows for the creation of new materials with specific properties, potentially useful in developing novel coatings, polymers, or electronic materials .
Environmental Science: Study of Plant Volatiles
2-Ethoxy-5-methylbenzaldehyde: may be used in environmental science to study plant volatiles. Understanding the role of such compounds in plant biology can lead to insights into plant-environment interactions and the development of environmentally friendly pest control methods .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 2-Ethoxy-5-methylbenzaldehyde can be used as a standard or reagent in various chromatographic and spectroscopic methods. Its well-defined properties make it suitable for calibrating instruments and validating analytical methods .
Safety and Hazards
properties
IUPAC Name |
2-ethoxy-5-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10-5-4-8(2)6-9(10)7-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGOAAROJJWZSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-methylbenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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